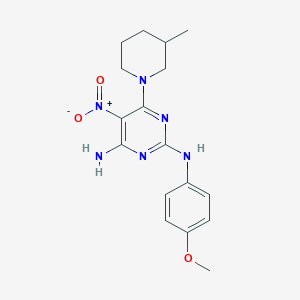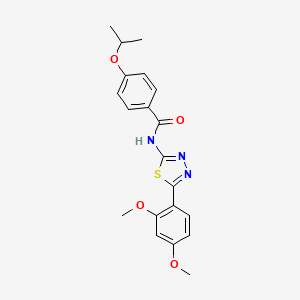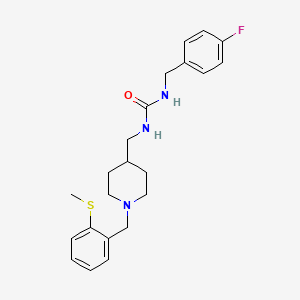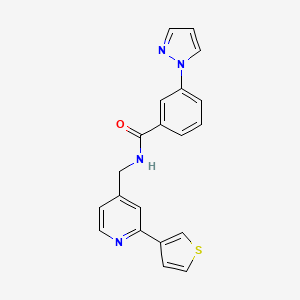![molecular formula C25H20N4O4 B2923510 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291846-20-2](/img/structure/B2923510.png)
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is a complex organic molecule. It contains several functional groups including an oxadiazole ring and a phthalazinone ring . The ethoxy and methoxy groups suggest that it is a type of ether .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions like protodeboronation of pinacol boronic esters . Another method involves the synthesis of triazole-pyrimidine hybrids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, specific details about the structure could not be found .
科学的研究の応用
Synthesis and Chemical Characterization
- Research has been conducted on the synthesis of related oxadiazole derivatives, exploring their potential in medicinal chemistry and material science. One study discussed the synthesis of novel 1,2,4-triazole derivatives, including 1,3,4-oxadiazol-2-yl derivatives, examining their antimicrobial activities against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, demonstrating significant antimicrobial potential in some cases (Bektaş et al., 2007).
Antimicrobial Applications
- The antimicrobial properties of these compounds have been a major focus, with studies showing that some derivatives exhibit good to moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents. For instance, El-Hashash et al. (2012) synthesized and identified new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other derivatives, aiming to explore their antimicrobial activity, indicating the broad applicability of these compounds in combating microbial infections (El-Hashash et al., 2012).
Material Science and Corrosion Inhibition
- In the realm of material science, the derivatives of oxadiazole, including those similar in structure to the compound , have been investigated for their properties as corrosion inhibitors for metals in acidic mediums. Bouklah et al. (2006) found that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole showed excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, highlighting the potential of these compounds in industrial applications (Bouklah et al., 2006).
Anticancer and Antioxidant Properties
- The exploration of anticancer and antioxidant properties forms another significant area of research. Derivatives synthesized with the oxadiazole moiety have been evaluated against various human cancer cell lines, showing promising results. Yakantham et al. (2019) synthesized derivatives and tested them against cancer cell lines like MCF-7 (breast) and A549 (lung), noting good to moderate activity, which suggests a potential pathway for the development of new anticancer agents (Yakantham et al., 2019).
特性
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-3-32-20-14-13-16(15-21(20)31-2)23-26-24(33-28-23)22-18-11-7-8-12-19(18)25(30)29(27-22)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUPBDBLDXODHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
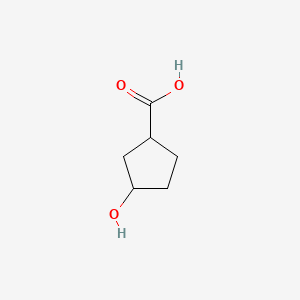
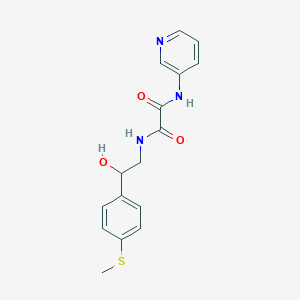
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)
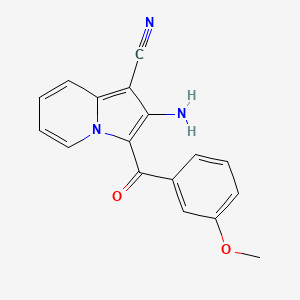
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)
